Methyl 3-(3-chloro-2-methylphenyl)propiolate
Description
Methyl 3-(3-chloro-2-methylphenyl)propiolate is a methyl ester derivative featuring a propiolate backbone substituted with a 3-chloro-2-methylphenyl group. This compound is structurally characterized by an alkyne (C≡C) bond adjacent to an ester group (–COOCH₃) and a substituted aromatic ring.
Properties
Molecular Formula |
C11H9ClO2 |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
methyl 3-(3-chloro-2-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9ClO2/c1-8-9(4-3-5-10(8)12)6-7-11(13)14-2/h3-5H,1-2H3 |
InChI Key |
OVAWSURKIZNZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-chloro-2-methylphenyl)propiolate can be synthesized through several methods. One common approach involves the esterification of 3-(3-chloro-2-methylphenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-2-methylphenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
Methyl 3-(3-chloro-2-methylphenyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-(3-chloro-2-methylphenyl)propiolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methyl groups influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares methyl 3-(3-chloro-2-methylphenyl)propiolate with key analogs:
Reactivity in Catalytic Reactions
- Rhodium-Catalyzed Annulations : Methyl propiolates with electron-withdrawing substituents (e.g., 4-formylphenyl ) participate in redox-neutral [3+2] annulations to form benzofuran derivatives. The chloro and methyl groups in this compound may sterically hinder coupling compared to less substituted analogs .
- Silicon-Bridged Synthesis : Methyl 3-(diisopropyl(phenylethynyl)silyl)propiolate (1a ) demonstrates the role of silyl groups in stabilizing intermediates. The absence of such groups in the target compound may limit similar applications .
Stability and Commercial Availability
- Stability of Fluorinated Analogs : Methyl 3-(4-fluorophenyl)propiolate is commercially available with 98% purity, suggesting favorable stability .
Biological Activity
Methyl 3-(3-chloro-2-methylphenyl)propiolate is an organic compound classified under propiolates, recognized for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its interactions with biological targets, potential therapeutic effects, and toxicity profiles.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring attached to a propiolate moiety. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. The chemical structure can be represented as follows:
- Chemical Formula : CHClO
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. The compound's reactivity is influenced by its electronic properties due to the chloro substitution, which may enhance interactions with enzymes or receptors. Such studies aim to elucidate how this compound interacts at a molecular level, influencing its therapeutic potential or toxicity.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antioxidant Activity : Compounds similar in structure have been tested for antioxidant properties using methods like DPPH radical scavenging assays. These studies indicate that structural modifications can enhance antioxidant capacity, which may be relevant for this compound .
-
Cytotoxicity Assays : Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The cytotoxicity is often measured using MTT assays to determine cell viability .
Compound Cell Line IC50 (μM) A U-87 50 B MDA-MB-231 100 - Toxicity Profiles : Investigations into the toxicity of related compounds have revealed potential phytotoxic effects on various plant species, indicating that this compound may also exhibit similar properties .
Summary of Findings
The biological activity of this compound appears promising based on its structural characteristics and the behavior of related compounds. Key findings include:
- Reactivity : Enhanced due to chloro substitution.
- Antimicrobial Potential : Likely effective based on structural analogs.
- Cytotoxic Effects : Similar compounds show significant activity against cancer cells.
- Phytotoxicity : Potential adverse effects on plant life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
